molecular formula C10H9N5S B3327150 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-55-4

3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3327150
CAS No.: 3176-55-4
M. Wt: 231.28 g/mol
InChI Key: UUQUBMGQTWMYAN-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-55-4) is a synthetic small molecule based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a heterocyclic system recognized for its broad spectrum of chemotherapeutic activities . This compound serves as a key chemical building block and a promising lead structure in medicinal chemistry and drug discovery research . The core [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a subject of significant research interest in oncology. Notably, a derivative of this specific compound was identified as a potent inhibitor of the heparanase enzyme, an endoglycosidase that plays a critical role in tumor progression and metastasis . In vivo studies have shown that such derivatives can lead to a marked decrease in primary tumor growth, cell invasion, and experimental metastasis, presenting a promising strategy for anti-cancer drug development . Beyond oncology, this chemical scaffold demonstrates potent inhibitory activity against the urease enzyme, a key virulence factor in pathogenic microorganisms like Helicobacter pylori and Proteus mirabilis . Compounds based on this structure have shown IC50 values in the sub-micromolar range, significantly outperforming standard controls, and also exhibit notable antifungal properties . The molecule's versatility as a nicotinamide mimic also suggests potential for applications as an inhibitor of PARP and other enzymes, further expanding its utility in biological research . This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-6-2-4-7(5-3-6)8-12-13-10-15(8)14-9(11)16-10/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUBMGQTWMYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole scaffold. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted triazolothiadiazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has shown promise as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for:

  • Antimicrobial Activity : Studies indicate that compounds based on this scaffold exhibit significant antibacterial and antifungal properties. For instance, derivatives have been synthesized and evaluated against various strains of bacteria and fungi with promising results .
  • Anticancer Properties : Research has highlighted the potential of this compound in targeting specific cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells .

Material Science

In material science, the compound has been explored for its potential use in:

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films is advantageous for device fabrication .

Agricultural Chemistry

The compound has also been investigated for its potential use as a pesticide or herbicide. Its structural features may allow it to interact with biological pathways in pests or weeds effectively .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that certain modifications to the chemical structure enhanced activity against Gram-positive bacteria significantly.

Case Study 2: Anticancer Research

Another research effort focused on the anticancer properties of this compound. In vitro tests demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells by promoting cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
AntifungalEffective against fungal strains
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known anticancer agents like colchicine and vinblastine.

Comparison with Similar Compounds

Antimicrobial Activity :
  • 5b (3-(4-nitrophenyl)-6-phenyl analog) exhibits remarkable antibacterial activity against H. pylori (MIC: 10 μg/mL), attributed to the electron-withdrawing nitro group enhancing membrane penetration .
  • In contrast, 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) (Compound 1 in ) shows weaker antimicrobial effects but stronger COX-2 selectivity due to hydrophobic adamantyl interactions.
Anti-inflammatory Activity :
  • 7c and 7d (4-nitrophenyl derivatives) demonstrate moderate TNF-α inhibition (IC50: ~5–10 μM), while 8a and 8b (halogenated spiro derivatives) exhibit COX-1/2 inhibitory activity, with selectivity ratios favoring COX-2 (2–3-fold) .
Structural Influences :
  • Electron-withdrawing groups (e.g., -NO2, -Br) enhance bioactivity but may reduce solubility.

Physicochemical Properties

  • Melting Points : Derivatives with nitro or halogen substituents (e.g., 7c , 8a ) have higher melting points (151–183°C) due to stronger intermolecular interactions, whereas alkyl/aryl analogs (e.g., p-tolyl) typically exhibit lower melting points .
  • Solubility : The p-tolyl group in the target compound enhances lipophilicity (logP ~2.5), favoring membrane permeability but reducing aqueous solubility compared to polar analogs like 5b .

Crystallographic and Conformational Analysis

  • X-ray studies of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine analogs reveal planar triazolo-thiadiazole cores with dihedral angles <10° between fused rings. Hydrogen bonding (N–H···N/S) stabilizes crystal packing, forming layered structures .
  • In contrast, 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) adopts a non-planar conformation due to steric clashes, reducing π-π stacking interactions .

Biological Activity

3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, including anticancer, antibacterial, and heparanase-inhibiting activities, supported by case studies and research findings.

Chemical Structure

The compound features a triazole-thiadiazole scaffold, which is known for its pharmacological potential. Its chemical formula is C9H9N5SC_9H_9N_5S with a molecular weight of 235.24 g/mol.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to inhibit heparanase activity, which is crucial in cancer progression and metastasis.

  • Case Study : A study demonstrated that derivatives of triazolo-thiadiazoles, including this compound significantly reduced primary tumor growth in mouse models. The compound exhibited an IC50 value of approximately 3.1 µg/mL against heparanase enzymatic activity, indicating potent inhibitory effects compared to control compounds .

2. Antibacterial Activity

The biological activity of triazolo-thiadiazoles also extends to antibacterial properties.

  • Research Findings : A series of synthesized compounds were evaluated for their antibacterial efficacy. Among these, some derivatives showed considerable activity against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

3. Neuroprotective Activity

Emerging research indicates that this compound may also possess neuroprotective properties.

  • Study Evidence : In vitro assays revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. These findings suggest a potential role in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity IC50/MIC Values Reference
Heparanase Inhibition3.1 µg/mL
Antibacterial (various strains)10-50 µg/mL
NeuroprotectiveNot specified

The synthesis of this compound involves several steps starting from 4-amino-5-substituted phenyl derivatives. The mechanism by which it exerts its biological effects is primarily through the inhibition of specific enzymes involved in tumor growth and bacterial resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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